molecular formula C16H18N4O2 B6453969 4-[4-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)piperidine-1-carbonyl]pyridine CAS No. 2321996-75-0

4-[4-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)piperidine-1-carbonyl]pyridine

Cat. No.: B6453969
CAS No.: 2321996-75-0
M. Wt: 298.34 g/mol
InChI Key: XUYRXVYMMDZKQE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-[4-(3-Cyclopropyl-1,2,4-oxadiazol-5-yl)piperidine-1-carbonyl]pyridine is a complex organic compound featuring a piperidine ring, a pyridine ring, and an oxadiazole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[4-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)piperidine-1-carbonyl]pyridine typically involves multiple steps:

    Formation of the Oxadiazole Ring: The oxadiazole ring can be synthesized via the cyclization of a suitable hydrazide with a nitrile oxide. This reaction often requires a base such as sodium hydroxide and is conducted under reflux conditions.

    Piperidine Derivative Synthesis: The piperidine ring is introduced through the reaction of a suitable amine with a carbonyl compound, often under acidic conditions to facilitate ring closure.

    Coupling Reactions: The final step involves coupling the oxadiazole and piperidine derivatives with a pyridine carboxylic acid or its derivative. This step may require a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a catalyst like DMAP (4-dimethylaminopyridine).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors for better control over reaction conditions and the implementation of green chemistry principles to reduce waste and energy consumption.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine ring, leading to the formation of N-oxides.

    Reduction: Reduction reactions can target the oxadiazole ring, potentially opening it to form amines or other derivatives.

    Substitution: The pyridine ring can participate in electrophilic and nucleophilic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) under mild conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).

    Substitution: Halogenating agents like N-bromosuccinimide (NBS) for electrophilic substitution, and nucleophiles like amines or thiols for nucleophilic substitution.

Major Products

    Oxidation: Formation of N-oxides or hydroxylated derivatives.

    Reduction: Formation of amines or partially reduced oxadiazole derivatives.

    Substitution: Various substituted pyridine derivatives depending on the nucleophile or electrophile used.

Scientific Research Applications

4-[4-(3-Cyclopropyl-1,2,4-oxadiazol-5-yl)piperidine-1-carbonyl]pyridine has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its interactions with biological macromolecules, such as proteins and nucleic acids.

    Medicine: Investigated for potential therapeutic effects, including anti-inflammatory, antimicrobial, and anticancer activities.

Mechanism of Action

The mechanism of action of 4-[4-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)piperidine-1-carbonyl]pyridine involves its interaction with specific molecular targets, such as enzymes or receptors. The oxadiazole moiety can form hydrogen bonds and other interactions with active sites, while the piperidine and pyridine rings can enhance binding affinity and specificity. These interactions can modulate the activity of the target, leading to the desired biological effect.

Comparison with Similar Compounds

Similar Compounds

  • 4-(3-Isopropyl-1,2,4-oxadiazol-5-yl)piperidine
  • 4-(5-Cyclopropyl-1,2,4-oxadiazol-3-yl)pyridine
  • 1-(3-Cyclopropyl-1,2,4-oxadiazol-5-yl)methanamine

Uniqueness

4-[4-(3-Cyclopropyl-1,2,4-oxadiazol-5-yl)piperidine-1-carbonyl]pyridine is unique due to the specific arrangement of its functional groups, which can confer distinct biological activities and chemical reactivity compared to its analogs. The combination of the oxadiazole, piperidine, and pyridine rings in a single molecule provides a versatile scaffold for further modification and optimization in drug development.

This detailed overview should provide a comprehensive understanding of this compound, its synthesis, reactions, applications, and unique properties

Properties

IUPAC Name

[4-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)piperidin-1-yl]-pyridin-4-ylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N4O2/c21-16(13-3-7-17-8-4-13)20-9-5-12(6-10-20)15-18-14(19-22-15)11-1-2-11/h3-4,7-8,11-12H,1-2,5-6,9-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XUYRXVYMMDZKQE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=NOC(=N2)C3CCN(CC3)C(=O)C4=CC=NC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.